molecular formula C17H13N3O4S B3468869 (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(FURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(FURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

Cat. No.: B3468869
M. Wt: 355.4 g/mol
InChI Key: QIIPGNHRRSCUNS-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(FURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic molecule that features a unique combination of benzodioxole, furan, and thiazolotriazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(FURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a benzodioxole derivative with a furan aldehyde under basic conditions to form the intermediate. This intermediate is then cyclized with a thiazolotriazine precursor under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzodioxole moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the double bonds within the furan and thiazolotriazine rings, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound may exhibit antimicrobial, antiviral, and anticancer activities, making it a promising candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with various biological targets suggests that it could be developed into a new class of pharmaceuticals for the treatment of infectious diseases and cancer.

Industry

In industry, the compound is used in the development of advanced materials. Its unique electronic and structural properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(FURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and triggering various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
  • (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

Uniqueness

The uniqueness of (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(FURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, from drug development to materials science.

Properties

IUPAC Name

(7Z)-3-(1,3-benzodioxol-5-yl)-7-(furan-2-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c21-16-15(7-12-2-1-5-22-12)25-17-18-8-19(9-20(16)17)11-3-4-13-14(6-11)24-10-23-13/h1-7H,8-10H2/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIPGNHRRSCUNS-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C2N(CN1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=CO5)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N=C2N(CN1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC=CO5)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(FURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 2
Reactant of Route 2
(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(FURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 3
(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(FURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 4
(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(FURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 5
(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(FURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 6
(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(FURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

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